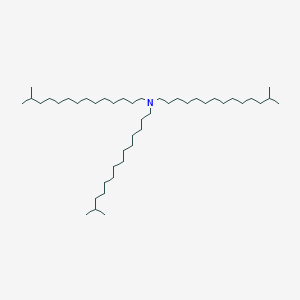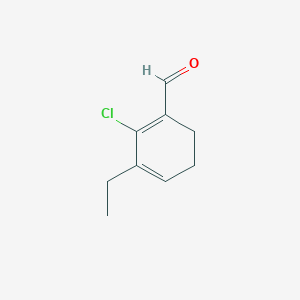![molecular formula C22H28N2O2 B14303280 Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- CAS No. 112598-52-4](/img/structure/B14303280.png)
Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-: is an organic compound with the molecular formula C22H28N2O2 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- typically involves the reaction of 3-(1-piperidinylmethyl)phenol with 3-bromopropylamine followed by the acylation of the resulting intermediate with benzoyl chloride . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications .
Biology: In biological research, this compound is studied for its potential as a cytoprotective agent . It has shown promise in protecting cells from oxidative stress and other damaging conditions .
Medicine: In medicine, Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- is investigated for its anti-ulcer and anti-secretory properties. It has been found to reduce gastric acid secretion and protect the gastric mucosa .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and specialty chemicals . Its versatility makes it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- involves its interaction with specific molecular targets. It acts as an H2-receptor antagonist , inhibiting the action of histamine on gastric parietal cells, thereby reducing gastric acid secretion. Additionally, it exhibits cytoprotective effects by enhancing the production of protective mucus in the stomach .
Vergleich Mit ähnlichen Verbindungen
Roxatidine: Another H2-receptor antagonist with similar anti-secretory properties.
Cimetidine: A well-known H2-receptor antagonist used to treat ulcers and gastroesophageal reflux disease.
Famotidine: Another H2-receptor antagonist with a longer duration of action compared to cimetidine.
Uniqueness: Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- stands out due to its dual action as both an H2-receptor antagonist and a cytoprotective agent. This dual functionality makes it a promising candidate for the treatment of gastric ulcers and related conditions .
Eigenschaften
CAS-Nummer |
112598-52-4 |
|---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]benzamide |
InChI |
InChI=1S/C22H28N2O2/c25-22(20-10-3-1-4-11-20)23-13-8-16-26-21-12-7-9-19(17-21)18-24-14-5-2-6-15-24/h1,3-4,7,9-12,17H,2,5-6,8,13-16,18H2,(H,23,25) |
InChI-Schlüssel |
IKQPZPCUEJJIRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


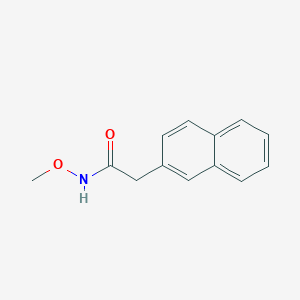
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
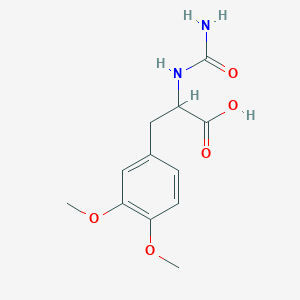
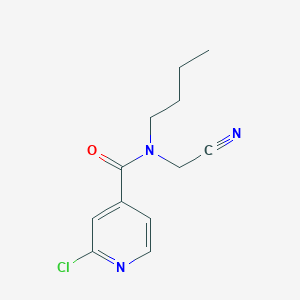
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
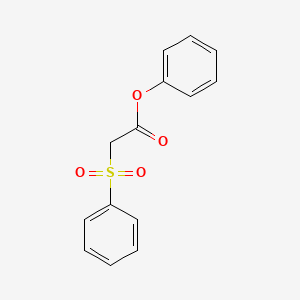
![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)

![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
